molecular formula C7H10O B2708863 1-(3-Methylenecyclobutyl)ethanone CAS No. 25303-66-6

1-(3-Methylenecyclobutyl)ethanone

Cat. No.: B2708863
CAS No.: 25303-66-6
M. Wt: 110.156
InChI Key: HZQIYEIIXARJKB-UHFFFAOYSA-N
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Description

1-(3-Methylenecyclobutyl)ethanone is an organic compound with the molecular formula C7H10O. It is characterized by a cyclobutane ring with a methylene group and an ethanone group attached. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylenecyclobutyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylenecyclobutanecarbonitrile with methylmagnesium bromide in diethyl ether at room temperature . This reaction yields this compound as the primary product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and Grignard reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylenecyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methylenecyclobutyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylenecyclobutyl)ethanone involves its interaction with various molecular targets. The methylene group can participate in electrophilic addition reactions, while the ethanone group can undergo nucleophilic attack. These interactions lead to the formation of various intermediates and products, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylenecyclopentyl)ethanone
  • 1-(3-Methylenecyclohexyl)ethanone
  • 1-(3-Methylenecyclobutyl)methanol

Uniqueness

1-(3-Methylenecyclobutyl)ethanone is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This makes it distinct from similar compounds with larger ring sizes, such as cyclopentane or cyclohexane derivatives, which have different chemical properties and reactivities.

Properties

IUPAC Name

1-(3-methylidenecyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQIYEIIXARJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(=C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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